2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide
Overview
Description
2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide is a complex organic compound that features both a tetrazole and a triazole ring. These heterocyclic structures are known for their diverse applications in medicinal chemistry, particularly due to their biological activity and ability to form stable complexes with various metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting benzonitrile with sodium azide in the presence of a catalyst such as zinc oxide or cobalt oxide in dimethylformamide at elevated temperatures (120-130°C) for about 12 hours.
Formation of the Triazole Ring: The triazole ring can be synthesized by cyclization of appropriate hydrazine derivatives with formamide under reflux conditions.
Coupling of the Rings: The final step involves coupling the tetrazole and triazole rings through a sulfanyl linkage. This can be done by reacting the tetrazole derivative with a suitable triazole derivative in the presence of a base such as potassium carbonate in an organic solvent like dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogens in the heterocyclic rings, potentially leading to ring opening or hydrogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced heterocyclic rings or ring-opened products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Coordination Chemistry: The tetrazole and triazole rings can form stable complexes with metals, making the compound useful in the study of metal-organic frameworks.
Biological Studies: Its potential biological activity can be explored in various in vitro and in vivo models to understand its mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism of action of 2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide is likely multifaceted:
Molecular Targets: The compound may interact with enzymes or receptors involved in critical biological pathways, such as those regulating cell proliferation or apoptosis.
Pathways Involved: It may modulate signaling pathways like the MAPK/ERK pathway, which is crucial for cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
- 1-Biphenyl-4-yl-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-ethanone
- Ethyl 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetate
- 1-(4-chlorophenyl)-2-({4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone
Uniqueness
What sets 2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide apart is its dual heterocyclic structure, which combines the properties of both tetrazole and triazole rings. This unique combination enhances its potential biological activity and ability to form stable metal complexes, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N8OS/c20-9(14-10-12-7-13-15-10)6-21-11-16-17-18-19(11)8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13,14,15,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZXZJPCYDGDOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=NC=NN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N8OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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